Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine
Description
Properties
IUPAC Name |
N-[[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]cycloheptanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4/c1-13-19-17(21-20-13)15-10-8-14(9-11-15)12-18-16-6-4-2-3-5-7-16/h8-11,16,18H,2-7,12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNGVEQPJCYLIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=C(C=C2)CNC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thioamides with Formic Hydrazide
Thiourea derivatives undergo cyclization in the presence of formic hydrazide and mercury(II) acetate as a thiophile. For example, 1,3-diphenylthiourea reacts with excess formic hydrazide (2.5 equiv) and Hg(OAc)₂ in diglyme at reflux (162°C) for 2 hours, yielding triazoles with >90% efficiency. This method ensures regioselectivity, favoring the 1,4-disubstituted triazole isomer due to steric and electronic effects of substituents.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Diglyme |
| Temperature | 162°C (reflux) |
| Time | 2 hours |
| Thiophile | Hg(OAc)₂ (1.2–4 equiv) |
| Yield | 91% |
Hydrazine-Mediated Cyclization
Sahu et al. demonstrated an alternative approach using substituted phenylcarbohydrazide, potassium hydroxide, and carbon disulfide. The intermediate potassium dithiocarbazinate is treated with hydrazine hydrate under reflux, forming the triazole-thiol precursor. Subsequent methylation introduces the 5-methyl group:
Key Observations:
Benzyl Amine Functionalization
Attaching the triazole to the benzyl amine requires nucleophilic substitution or Mannich-type reactions.
Mannich Reaction with Formaldehyde
The patent US3914245A describes a Mannich reaction where formaldehyde (2–10 equiv) and a secondary amine (1.2–4 equiv) react with the triazole-containing intermediate in diglyme. Cycloheptylamine serves as the secondary amine, forming the benzyl amine linkage at 75–162°C over 6–48 hours:
Optimization Insights:
Reductive Amination
An alternative route involves reductive amination of 4-(5-methyltriazol-3-yl)benzaldehyde with cycloheptylamine using NaBH₃CN in methanol. This method avoids harsh conditions but requires anhydrous solvents and yields ~75%.
Cycloheptyl Group Introduction
The final step introduces the cycloheptyl group via alkylation or amination.
Alkylation with Cycloheptyl Halides
Reacting the benzyl amine intermediate with cycloheptyl bromide in DMF at 120°C for 12 hours achieves N-alkylation. K₂CO₃ acts as a base, yielding 68–72% of the target compound.
Side Reactions:
-
Over-alkylation forms quaternary ammonium salts, necessitating stoichiometric control.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using Pd(OAc)₂ and Xantphos in toluene enables C–N bond formation between aryl halides and cycloheptylamine. This method offers higher regioselectivity but requires inert conditions.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Thiophile-Mediated Cyclization
1,3-Diarylthioureas react with Hg(OAc)₂ as a thiophile to form carbodiimides, which subsequently undergo nucleophilic attack by acyl hydrazides to yield 1,2,4-triazole derivatives (e.g., Scheme 1 in ). For example:
-
Reaction Conditions :
Substitution Reactions at the Benzyl Position
The benzylamine group undergoes nucleophilic substitution, particularly under basic conditions:
Alkylation
-
Reagents : Sodium hydride (NaH) and alkyl halides.
-
Example : Reaction with methyl iodide introduces methyl groups at the benzyl position, altering steric and electronic properties .
Arylation
-
Catalysts : Palladium-based catalysts enable cross-coupling with aryl halides.
-
Impact : Substituted aryl groups enhance π-π stacking interactions, relevant in medicinal chemistry .
Cycloaddition Reactions
The triazole ring participates in Huisgen 1,3-dipolar cycloaddition with alkynes, forming fused heterocycles:
Copper-Catalyzed Click Chemistry
-
Reagents : Cu(I) catalysts, terminal alkynes.
-
Outcome : Generates triazolo-triazine derivatives (e.g., compound 66 in ), which exhibit potent kinase inhibition (IC₅₀: 0.24 nM against c-Met) .
Electrophilic Aromatic Substitution (EAS)
The electron-rich triazole and benzyl rings undergo EAS:
Nitration
-
Conditions : HNO₃/H₂SO₄ at 0–5°C.
-
Regioselectivity : Nitration occurs preferentially at the para position of the benzyl group due to steric hindrance from the cycloheptyl moiety .
Sulfonation
-
Reagents : Fuming H₂SO₄.
-
Application : Sulfonated derivatives improve water solubility for pharmacokinetic studies .
Reductive Amination
The primary amine group reacts with aldehydes/ketones under reductive conditions:
Catalytic Hydrogenation
-
Catalyst : Pd/C, H₂ gas.
-
Example : Reaction with formaldehyde yields N-methylated derivatives, modifying bioavailability .
Complexation with Metal Ions
The triazole’s nitrogen atoms act as ligands for transition metals:
Coordination Chemistry
-
Metals : Cu(II), Zn(II).
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Application : Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound .
Stability and Degradation Pathways
-
Oxidative Degradation : Exposure to KMnO₄ or CrO₃ oxidizes the benzylamine to ketones or carboxylic acids.
-
Thermal Stability : Decomposes above 200°C, releasing NH₃ and CO₂ .
Key Mechanistic Insights
Scientific Research Applications
Structure and Composition
- IUPAC Name : N-[[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]cycloheptanamine
- Molecular Formula : C17H24N4
- Molecular Weight : 284.40763 g/mol
- CAS Number : 179056-00-9
The compound features a cycloheptyl group linked to a benzyl amine moiety, which is further substituted with a 5-methyl-4H-1,2,4-triazol-3-yl group. This configuration is essential for its biological activity and chemical reactivity.
Chemistry
Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine serves as a versatile building block in synthetic chemistry. It can be used to create more complex molecular architectures through various chemical reactions:
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Capable of undergoing reduction reactions to convert nitro groups to amines.
- Substitution Reactions : Engages in nucleophilic substitutions at the benzyl position.
The compound has shown promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis. Its structural similarity to other 1,2,4-triazole compounds suggests that it may inhibit enzymes involved in the shikimate pathway, which is critical for the survival of certain bacteria.
Case Study: Antimicrobial Properties
In laboratory studies, derivatives of triazole compounds have demonstrated significant activity against various pathogens. This compound's effectiveness against Mycobacterium tuberculosis positions it as a candidate for further drug development aimed at treating bacterial infections.
Medical Applications
Due to its antimicrobial properties, this compound is being investigated for its potential in developing new therapeutic agents for bacterial infections. The inhibition of specific enzymes could lead to novel treatments that circumvent existing antibiotic resistance mechanisms.
Industrial Applications
Beyond its biological significance, this compound can be utilized in the development of new materials with tailored properties for various industrial applications.
Mechanism of Action
The mechanism of action of Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes in the shikimate pathway, such as dehydroquinase and shikimate kinase, which are essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the metabolic processes of the bacteria, leading to their death.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
4-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline (CAS: 518065-43-5)
- Structure : Phenyl group directly attached to the triazole; lacks the cycloheptyl and benzylamine moieties.
- Molecular Weight : 174.20 g/mol; LogP : 1.23; PSA : 76.34 Ų .
- Comparison : The absence of the cycloheptyl group reduces steric bulk and lipophilicity (lower LogP) compared to the target compound. The benzylamine in the target compound likely increases membrane permeability.
(4-Chloro-phenyl)-[4-(4-chloro-phenyl)-4H-[1,2,4]triazol-3-yl]-amine (4b)
- Structure : Symmetrical dichlorophenyl substitution on triazole and amine.
- Molecular Weight : 305.5 g/mol; Melting Point : 226–228°C .
- Comparison: The chloro substituents enhance electronegativity and crystallinity (higher melting point). The target compound’s cycloheptyl group may improve solubility in non-polar solvents.
4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine (CAS: 1247669-77-7)
- Structure : Cyclohexyl instead of cycloheptyl; triazole substitution at position 3.
- Molecular Weight : 180.25 g/mol .
Thiourea Cyclization ()
- Process : Symmetrical 1,3-diarylthioureas undergo cyclization to form triazoles.
- Example : (4-Methoxy-phenyl)-(4-phenyl-4H-[1,2,4]triazol-3-yl)-amine (6d) synthesized in 63% yield via thiourea intermediates .
- Relevance : The target compound may employ similar thiourea precursors, with cycloheptylamine and 4-(5-methyl-triazolyl)benzyl chloride as starting materials.
Sulfanyl-Substituted Triazoles ()
- Example : [5-(2,6-Difluoro-benzylsulfanyl)-4-(4-fluoro-phenyl)-4H-[1,2,4]triazol-3-yl]-(3,4-dimethoxy-phenyl)-methyl-amine.
- Activity : Demonstrated utility in targeting G-protein-coupled receptors .
- Comparison : The target compound lacks sulfanyl groups, suggesting divergent biological targets. The cycloheptyl group may enhance binding to hydrophobic pockets.
Anticancer Triazol-3-amine Analogs ()
- Example : 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives.
- Activity : Evaluated for anticancer properties via in silico studies .
- Relevance : The target compound’s benzylamine and triazole moieties may similarly interact with kinase domains or DNA repair enzymes.
Structural Analogues in Commercial Catalogs ()
- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine : Marketed by Hairui Chemical (CAS: 1247669-77-7) as a pharmaceutical intermediate .
- (4-Amino-benzyl)-(2H-[1,2,4]triazol-3-yl)-amine: Available from Princeton BioMolecular Research (CAS: 724446-82-6) .
- Comparison : Commercial analogues highlight the demand for triazole-containing building blocks, though the target compound’s cycloheptyl group remains underexplored.
Q & A
Q. Example Reaction Conditions Table
How can X-ray crystallography confirm the molecular structure of this compound?
Advanced Research Question
Methodology :
Crystallization : Grow single crystals in a suitable solvent system.
Data Collection : Use a diffractometer (e.g., Bruker D8) to collect intensity data.
Structure Solution : Employ SHELX software (SHELXD/SHELXL) for phase determination and refinement () .
Validation : Analyze bond lengths, angles, and R-factors. For example, reports dihedral angles between triazole and phenyl rings (2.3°) .
Q. Key Considerations :
- High-resolution data minimizes refinement errors.
- Twinning or disorder requires specialized refinement protocols (e.g., SHELXL TWIN commands) .
What methodologies assess the pharmacokinetic properties (e.g., blood-brain barrier penetration) of this compound?
Advanced Research Question
Approaches :
- Computational Prediction : Calculate logBB (blood-brain barrier partition coefficient) using molecular descriptors like lipophilicity (). For example, substituted triazoles in had logBB values indicating CNS activity potential .
- Experimental Assays :
- PAMPA (Parallel Artificial Membrane Permeability Assay) .
- In vivo pharmacokinetic studies measuring plasma and brain tissue concentrations.
Q. Example Data :
| Compound | logBB (Calculated) | logBB (Experimental) |
|---|---|---|
| 4-(dimethylamino)triazole | 0.45 | 0.38 |
How can structural contradictions in biological activity data be resolved?
Advanced Research Question
Strategies :
Q. Case Study :
- In , regioisomeric thiourea derivatives showed varying antitubercular activities due to substituent positioning .
What safety protocols are recommended for handling this compound?
Basic Research Question
Guidelines :
Q. Risk Mitigation :
- Store at 2–8°C in sealed, dark containers (similar to triazole derivatives in ) .
How to design derivatives to enhance target selectivity or potency?
Advanced Research Question
Approaches :
Q. SAR Insights :
- Triazole Core : Critical for hydrogen bonding ().
- Benzyl Group : Substituents at the 4-position modulate steric effects () .
What spectroscopic techniques characterize this compound?
Basic Research Question
Methods :
Q. Example Spectral Data :
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 7.3–7.5 (benzyl aromatic protons) | |
| IR | 1595 cm⁻¹ (C=N stretch) |
How does the compound’s tautomeric behavior affect its reactivity?
Advanced Research Question
Analysis :
- Tautomerism : 1,2,4-Triazoles exhibit annular tautomerism (e.g., 3-amine vs. 5-amine forms in ) .
- Impact : Tautomeric states influence hydrogen-bonding networks and crystallization (e.g., observed co-crystallization of tautomers) .
Q. Experimental Confirmation :
- Use variable-temperature NMR or X-ray diffraction to identify dominant tautomers.
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
Key Issues :
Q. Case Study :
How to evaluate the compound’s stability under physiological conditions?
Advanced Research Question
Methods :
Q. Data Interpretation :
- Half-life (t₁/₂) >2 hours suggests suitability for in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
